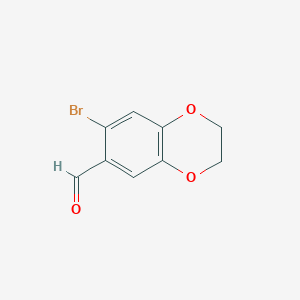

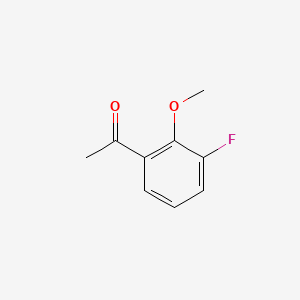

7-溴-2,3-二氢-1,4-苯二氧杂环-6-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is not directly mentioned in the provided papers. However, the papers discuss closely related compounds within the benzodiazepine family, which share a similar structural motif to the benzodioxine system. The first paper describes a new synthesis route for a brominated benzodiazepine derivative, while the second paper details the synthesis and crystal structures of two other brominated benzodiazepine derivatives with different alkyl substituents and their impact on molecular conformation and crystal assembly .

Synthesis Analysis

The synthesis of related benzodiazepine compounds involves several steps, including acylation, hydrolysis, and cyclization reactions. In the first paper, the synthesis starts from bromazepam and involves acylation with lead tetraacetate/potassium iodide in acetic acid, followed by mild hydrolysis. The paper also discusses the improved hexamine cyclization of an intermediate into bromazepam, via a quaternary hexaminium salt . The second paper describes the treatment of a brominated benzodiazepine with methyl or hexyl tosylate to yield different alkylated products .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is influenced by the substituents present on the core structure. X-ray crystallography confirms that the two products synthesized in the second paper differ in the identity of the alkyl substituent and crystallize in different molecular forms due to proton migration. This leads to significant changes in the conformation of the central molecular fragment and influences the assembly mode in the crystal .

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions, including thermal rearrangement and heating with reagents like manganese(III) acetate in acetic acid. These reactions lead to the formation of different rearrangement products, such as quinazolin-2-aldehyde, ester, and acid derivatives. The presence of lead tetraacetate/potassium iodide or iodine also influences the reaction outcomes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are not directly provided, the papers do discuss properties related to the crystal structures of synthesized benzodiazepine derivatives. The crystallographic analysis reveals how different alkyl substituents and proton migration affect the molecular conformation and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for the assembly of the molecules in the crystal lattice .

科学研究应用

药物化学中的合成路线和中间体

包括7-溴衍生物在内的2,3-二氢-1,4-苯二氧杂环-6-甲醛的吡啶类似物的合成在抗菌药物化学中起着至关重要的作用。这些化合物由曲酸合成,为开发新的抗菌剂提供了每种醛的克级数量(Barfoot 等,2010)。

抗菌和抗糖尿病剂

一系列包含7-溴-2,3-二氢-1,4-苯二氧杂环-6-甲醛结构的化合物已被合成,以评估它们作为抗菌和抗糖尿病剂的潜力。这些化合物对细菌感染和抑制α-葡萄糖苷酶(抗糖尿病治疗的靶点)表现出不同程度的有效性。该研究表明该化合物在为管理糖尿病和细菌感染创造新的治疗选择方面具有实用性(Abbasi 等,2023)。

抗糖尿病和抗菌化合物的开发

对7-溴-2,3-二氢-1,4-苯二氧杂环-6-甲醛衍生物的进一步研究导致了具有潜在抗糖尿病和抗菌特性的新型化合物的开发。这些研究突出了这种化学物质在合成可能有效治疗 2 型糖尿病和细菌感染的药物方面的多功能性,为未来的药物创新奠定了基础(Abbasi 等,2022)。

醛和酮的光敏保护基

该化合物已被用作合成有机化学中醛和酮的光敏保护基,证明了它在光辅助碱介导环化反应中的适用性。这种用途强调了该化合物在促进复杂有机合成中必不可少的受控反应中的重要性(Lu 等,2003)。

属性

IUPAC Name |

6-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPOMPOKJNVQKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556477 |

Source

|

| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

CAS RN |

99067-25-1 |

Source

|

| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)